Trichlorure de rhodium(III) trihydraté

Vue d'ensemble

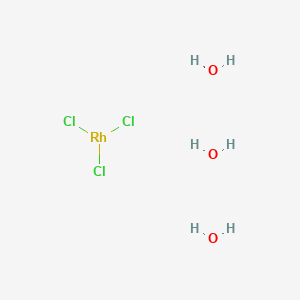

Description

Rhodium(III) chloride trihydrate, with the chemical formula RhCl₃·3H₂O, is a red-brown crystalline solid. It is a hydrated form of rhodium(III) chloride and is commonly used in various chemical applications, particularly in homogeneous catalysis . This compound is known for its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings .

Applications De Recherche Scientifique

Rhodium(III) chloride trihydrate is widely used in scientific research due to its versatility and catalytic properties. Some of its applications include:

Biology: Employed in the synthesis of biologically active rhodium complexes.

Medicine: Investigated for its potential use in cancer treatment due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of acetic acid and other industrial chemicals.

Mécanisme D'action

Rhodium(III) chloride trihydrate, also known as Rhodium chloride trihydrate, is an inorganic compound with the formula RhCl3(H2O)3 . This compound is widely used in homogeneous catalysis, notably for the industrial production of acetic acid and hydroformylation .

Target of Action

The primary targets of Rhodium(III) chloride trihydrate are various chemical reactions where it acts as a catalyst. It is used for the direct conversion of methane to acetic acid . It also catalyzes the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .

Mode of Action

Rhodium(III) chloride trihydrate interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process. For instance, it reacts with acetylacetone to give rhodium acetylacetonate . Aqueous solutions of rhodium trichloride react with ammonia to give the salt pentamminerhodium chloride, [RhCl(NH3)5]Cl2 .

Biochemical Pathways

The biochemical pathways affected by Rhodium(III) chloride trihydrate are primarily those involved in the chemical reactions it catalyzes. For example, in the conversion of methane to acetic acid, Rhodium(III) chloride trihydrate facilitates the reaction, altering the pathway to make it more efficient .

Pharmacokinetics

It is known that rhodium(iii) chloride trihydrate is soluble in water , which could potentially influence its absorption and distribution in an organism

Result of Action

The molecular and cellular effects of Rhodium(III) chloride trihydrate’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates chemical reactions, leading to the production of desired products more efficiently .

Action Environment

The action of Rhodium(III) chloride trihydrate can be influenced by environmental factors such as temperature and pH. For instance, it is known to decompose upon strong heating . Its solubility in water and other solvents can also affect its efficacy and stability .

Analyse Biochimique

Biochemical Properties

Rhodium(III) chloride trihydrate is known to be a catalyst for several biochemical reactions. It plays a role in the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals

Cellular Effects

It is known that the substance can be absorbed into the body by inhalation of its aerosol and by ingestion . It is severely irritating to the eyes and possibly the respiratory tract

Molecular Mechanism

It is known to react with acetylacetone to give rhodium acetylacetonate . Aqueous solutions of Rhodium(III) chloride trihydrate react with ammonia to give the salt pentamminerhodium chloride . These reactions suggest that Rhodium(III) chloride trihydrate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Rhodium(III) chloride trihydrate decomposes on heating, producing toxic and corrosive fumes including hydrogen chloride This suggests that the effects of this compound could change over time in laboratory settings, particularly in relation to its stability and degradation

Dosage Effects in Animal Models

It is known to be harmful if swallowed, with an LD50 orally in Rabbit of 753 mg/kg

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodium(III) chloride trihydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (around 250°C). The reaction is as follows: [ 2Rh + 3Cl₂ → 2RhCl₃ ] Alternatively, it can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .

Industrial Production Methods: In industrial settings, rhodium(III) chloride trihydrate is often produced by the action of hydrochloric acid on hydrated rhodium(III) oxide. The compound can be crystallized from a solution in concentrated hydrochloric acid, which helps remove nitrogen-containing impurities .

Types of Reactions:

Oxidation: Rhodium(III) chloride trihydrate can undergo oxidation reactions, often serving as a catalyst in these processes.

Reduction: It can be reduced to rhodium(I) complexes, which are useful in various catalytic applications.

Substitution: The compound can participate in substitution reactions, forming various coordination complexes.

Common Reagents and Conditions:

Ammonia: Reacts with rhodium(III) chloride trihydrate to form pentamminerhodium chloride ([RhCl(NH₃)₅]Cl₂).

Acetylacetone: Forms rhodium acetylacetonate when reacted with rhodium(III) chloride trihydrate.

Major Products:

Rhodium(I) complexes: Formed through reduction reactions.

Coordination complexes: Various complexes formed through substitution reactions with ligands such as ammonia and acetylacetone.

Comparaison Avec Des Composés Similaires

- Rhodium(III) fluoride

- Rhodium(III) bromide

- Rhodium(III) iodide

- Cobalt(II) chloride

- Iridium(III) chloride

- Ruthenium(III) chloride

- Palladium(II) chloride

Comparison: Rhodium(III) chloride trihydrate is unique due to its high stability and solubility in water, which is not as common in other rhodium halides. Additionally, its ability to form a wide range of coordination complexes makes it particularly valuable in catalysis compared to its counterparts .

Propriétés

IUPAC Name |

trichlororhodium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Rh](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] | |

| Record name | Rhodium chloride trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13876-89-6 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What are the common applications of Rhodium(III) chloride trihydrate in organic synthesis?

A1: Rhodium(III) chloride trihydrate acts as a versatile catalyst in various organic reactions. One prominent application is its use in alkene hydrosilylation, where it facilitates the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is particularly important in synthesizing organosilicon compounds, which are widely used in pharmaceuticals, polymers, and materials science []. Additionally, Rhodium(III) chloride trihydrate catalyzes the hydrogen isotope exchange, enabling the incorporation of tritium into organic molecules. This method is particularly valuable for synthesizing radiolabeled compounds used in mechanistic studies and drug discovery [, ].

Q2: Can you provide examples of specific reactions catalyzed by Rhodium(III) chloride trihydrate?

A2: Certainly! Rhodium(III) chloride trihydrate demonstrates excellent catalytic activity in the allylation of aldehydes []. In this reaction, it promotes the transfer of an allyl group from allyltributyltin to an aldehyde, generating homoallylic alcohols, valuable building blocks in organic synthesis. Furthermore, Rhodium(III) chloride trihydrate has shown promise in catalyzing the methanation of carbon dioxide, converting it into methane, a valuable fuel source []. This catalytic activity makes Rhodium(III) chloride trihydrate a potential candidate for carbon capture and utilization technologies.

Q3: What are the typical synthetic routes for preparing complexes containing the hexachlororhodate(III) anion using Rhodium(III) chloride trihydrate as a starting material?

A4: Rhodium(III) chloride trihydrate serves as a common precursor for synthesizing various hexachlororhodate(III) complexes. A typical method involves reacting Rhodium(III) chloride trihydrate with the desired cation source in concentrated hydrochloric acid. This approach has been successfully employed to synthesize compounds containing organic cations, such as piperazine-1,4-diium [] and α,ω-diammonioalkane []. The choice of cation can influence the crystal packing and hydrogen-bonding networks within these compounds, impacting their physical and chemical properties.

Q4: Are there any studies investigating the regioselectivity of reactions catalyzed by Rhodium(III) chloride trihydrate?

A5: Yes, research indicates that the steric and electronic properties of substrates significantly influence the regioselectivity of Rhodium(III) chloride trihydrate -catalyzed reactions. For instance, studies on tritium labeling of toluamides revealed that Rhodium(III) chloride trihydrate exhibits remarkable selectivity for the ortho positions (C2 and C6) []. Notably, the methyl group in toluamides remained unreactive. This selectivity suggests a mechanism involving the coordination of the substrate to the rhodium center, highlighting the importance of steric factors in directing the reaction outcome.

Q5: What are the limitations of using Rhodium(III) chloride trihydrate as a catalyst?

A6: While Rhodium(III) chloride trihydrate is a versatile catalyst, it also presents some limitations. One significant drawback is its relatively high cost compared to other transition metal catalysts. Additionally, achieving high enantioselectivity in asymmetric catalysis using Rhodium(III) chloride trihydrate-based systems can be challenging, requiring careful ligand design and optimization of reaction conditions [].

Q6: Are there any known methods for immobilizing Rhodium(III) chloride trihydrate on solid supports to enhance its catalytic performance?

A7: Researchers have explored immobilizing Rhodium(III) chloride trihydrate on various support materials to improve its catalytic activity and reusability. One study investigated using palm shell activated carbon (PSAC) as a support for a Rhodium(III) chloride trihydrate catalyst in CO2 methanation []. The researchers found that the PSAC-supported catalyst exhibited good activity and selectivity for methane production at moderate temperatures, highlighting the potential benefits of catalyst immobilization.

Q7: What analytical techniques are commonly used to characterize Rhodium(III) chloride trihydrate and its complexes?

A8: Characterizing Rhodium(III) chloride trihydrate and its complexes often involves a combination of analytical techniques. Infrared (IR) spectroscopy provides valuable information about the presence of specific functional groups, such as carbonyl (CO) ligands in rhodium carbonyl complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 31P NMR, offers insights into the structure and dynamics of rhodium complexes []. Additionally, mass spectrometry helps determine the molecular weight and fragmentation patterns of the compounds. X-ray crystallography can be employed when suitable single crystals are available, providing detailed information about the three-dimensional structure and bonding arrangements within the complexes [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)